2-((1R,2R)-2-Aminocyclopropyl)benzonitrile
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Overview
Description
2-((1R,2R)-2-Aminocyclopropyl)benzonitrile is a chiral organic compound that features a cyclopropyl group attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1R,2R)-2-Aminocyclopropyl)benzonitrile typically involves the nucleophilic aromatic substitution of a 2-fluoronitrobenzene derivative with (1R,2R)-cyclohexane-1,2-diamine. This is followed by selective alkylation of the primary amino group, reduction of the aromatic nitro group, and final derivatization of the primary aromatic amino group through acylation, sulfonation, reductive alkylation, or arylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((1R,2R)-2-Aminocyclopropyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-((1R,2R)-2-Aminocyclopropyl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-((1R,2R)-2-Aminocyclopropyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The cyclopropyl group provides conformational rigidity, which can enhance binding affinity and selectivity towards the target .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(1R,2R)-2-Methylcyclopropyl]amino}benzonitrile
- (1R,2R)-Cyclohexane-1,2-diamine derivatives
Uniqueness
2-((1R,2R)-2-Aminocyclopropyl)benzonitrile is unique due to its chiral cyclopropyl group, which imparts specific stereochemical properties that can influence its biological activity and chemical reactivity. This makes it distinct from other similar compounds that may lack this chiral center or have different substituents on the aromatic ring .
Properties
Molecular Formula |
C10H10N2 |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-[(1R,2R)-2-aminocyclopropyl]benzonitrile |
InChI |
InChI=1S/C10H10N2/c11-6-7-3-1-2-4-8(7)9-5-10(9)12/h1-4,9-10H,5,12H2/t9-,10-/m1/s1 |
InChI Key |
KMRHLDAWJXRMBA-NXEZZACHSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]1N)C2=CC=CC=C2C#N |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2C#N |
Origin of Product |
United States |
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